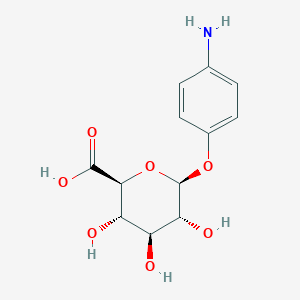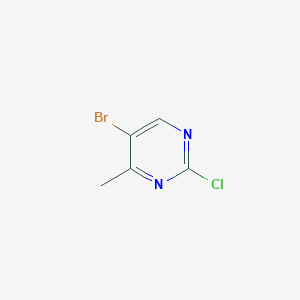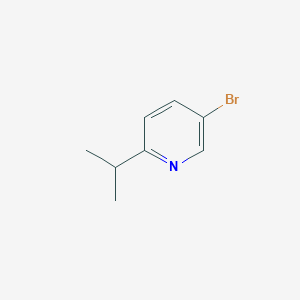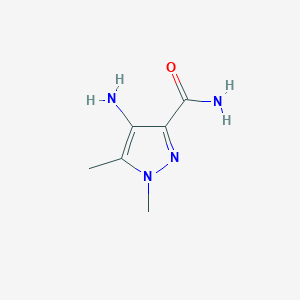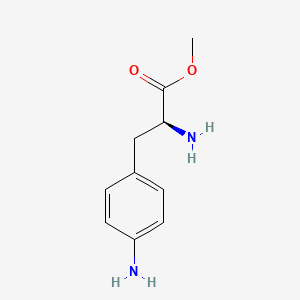
3-Allyl-4-butoxy-5-methoxybenzaldehyde
描述
The compound of interest, 3-Allyl-4-butoxy-5-methoxybenzaldehyde, is a chemically modified derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. Benzaldehyde derivatives are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and aroma compounds.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves selective functionalization of the aromatic ring. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a method that can potentially be adapted for the synthesis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde by replacing the methoxy group with an allyl or butoxy group . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reaction suggests a pathway that could be modified for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be elucidated using spectroscopic methods and computational studies. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde using density functional theory (DFT) provides a framework for predicting the structure and properties of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The crystal structure investigations of related compounds, such as those reported in the synthesis and characterization of 3-methoxy-2-hydroxybenzaldehyde derivatives, can also contribute to understanding the molecular geometry and electronic structure .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The electro-methoxylation of 3,4-dihydroxybenzaldehyde to form methoxyquinone derivatives indicates the reactivity of the aldehyde group in the presence of methanol and could be relevant to the reactivity of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde demonstrates the potential of the allyl group in such compounds to engage in further synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the compound . The study of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde and its precursors can shed light on the steric effects of substituents on the benzaldehyde core, which is relevant for the analysis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde .
安全和危害
The safety data sheet for 3-Allyl-4-butoxy-5-methoxybenzaldehyde suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .
属性
IUPAC Name |
4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDAGLUGZXHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601419 | |
| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-butoxy-5-methoxybenzaldehyde | |
CAS RN |
128139-63-9 | |
| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

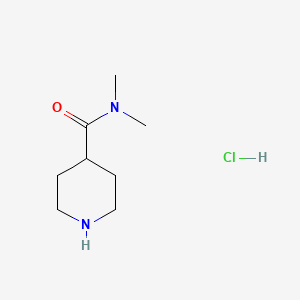
![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
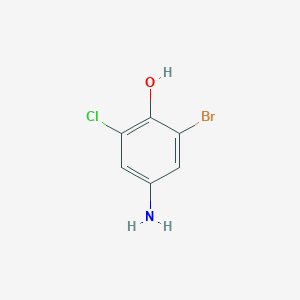
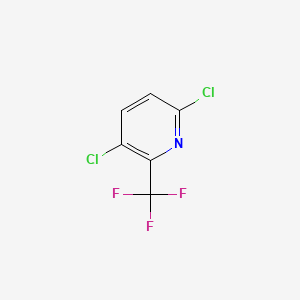
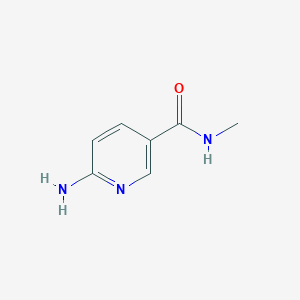
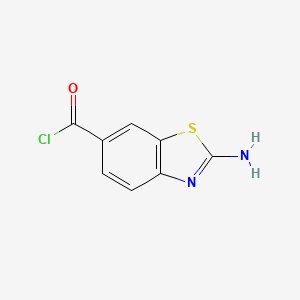

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)

